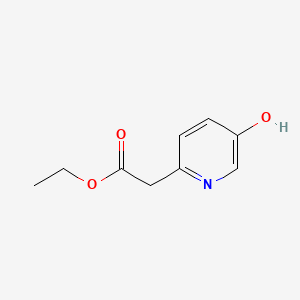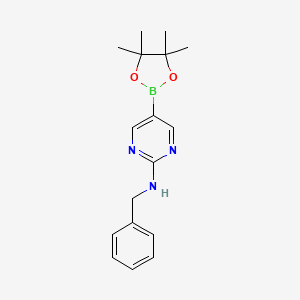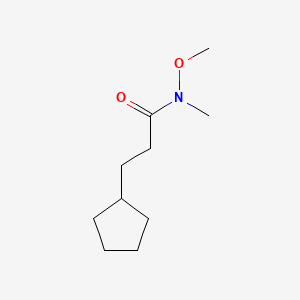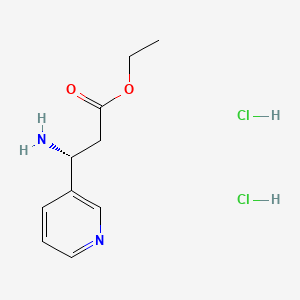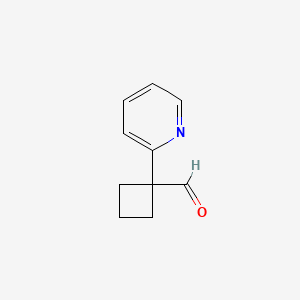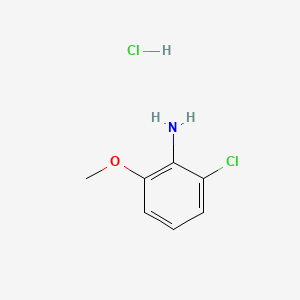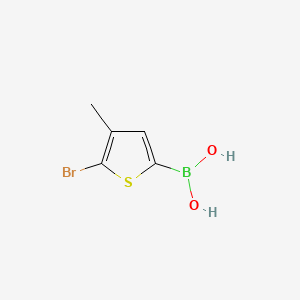
(5-Brom-4-methylthiophen-2-yl)boronsäure
Übersicht
Beschreibung
“(5-Bromo-4-methylthiophen-2-yl)boronic acid” is a boron-containing compound . It has a molecular weight of 220.88 g/mol . The IUPAC name for this compound is (5-bromo-4-methylthiophen-2-yl)boronic acid . It is considered a Lewis acid .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The preparation of compounds with this chemical group is relatively simple and well known .
Molecular Structure Analysis
The molecular formula of “(5-Bromo-4-methylthiophen-2-yl)boronic acid” is C5H6BBrO2S . The InChI code for this compound is 1S/C5H6BBrO2S/c1-3-4(7)2-5(10-3)6(8)9/h2,8-9H,1H3 . The exact mass of this compound is 219.93600 .
Chemical Reactions Analysis
Boronic acids have unique physicochemical and electronic characteristics . They are known for reversible covalent inhibition of hydroxyl proteases .
Physical And Chemical Properties Analysis
“(5-Bromo-4-methylthiophen-2-yl)boronic acid” has a molecular weight of 220.9 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 .
Wissenschaftliche Forschungsanwendungen
Anwendungen in der Sensorik
Boronsäuren, einschließlich (5-Brom-4-methylthiophen-2-yl)boronsäure, können mit Diolen und starken Lewis-Basen wie Fluorid- oder Cyanidanionen wechselwirken, was zu ihrer Nützlichkeit in verschiedenen sensorischen Anwendungen führt . Diese sensorischen Anwendungen können homogene Assays oder heterogene Detektionen sein .
Biologische Markierung
Die Schlüsselinteraktion von Boronsäuren mit Diolen ermöglicht ihren Einsatz in verschiedenen Bereichen wie der biologischen Markierung . Dies könnte möglicherweise die Verwendung von this compound beinhalten.
Proteinmanipulation und -modifikation
Boronsäuren wurden für die Manipulation und Modifikation von Proteinen verwendet . Angesichts seiner einzigartigen Struktur könnte this compound möglicherweise in diesem Kontext verwendet werden.
Trennungstechnologien
Boronsäuren wurden in Trennungstechnologien eingesetzt . This compound könnte möglicherweise in ähnlichen Anwendungen verwendet werden.
Entwicklung von Therapeutika
Boronsäuren wurden bei der Entwicklung von Therapeutika eingesetzt . Angesichts seiner einzigartigen Struktur könnte this compound möglicherweise in diesem Kontext verwendet werden.
Katalyse
Boronsäuren werden in Kreuzkupplungsreaktionen und Katalyse eingesetzt . This compound könnte mit seiner einzigartigen Struktur möglicherweise in diesen Anwendungen verwendet werden.
Materialwissenschaft
Boronsäuren wurden bei der Entwicklung von Polymer- oder Optoelektronikmaterialien verwendet . This compound könnte möglicherweise in ähnlichen Anwendungen verwendet werden.
Chemische Synthese
Boronsäuren sind hochwertige Bausteine in der organischen Synthese . This compound könnte möglicherweise in ähnlichen Anwendungen verwendet werden.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .
Eigenschaften
IUPAC Name |
(5-bromo-4-methylthiophen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BBrO2S/c1-3-2-4(6(8)9)10-5(3)7/h2,8-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYBEXPZKLEGAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(S1)Br)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BBrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675357 | |
| Record name | (5-Bromo-4-methylthiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217501-16-0 | |
| Record name | B-(5-Bromo-4-methyl-2-thienyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Bromo-4-methylthiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-4-methylthiophene-2-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



